N-methyl(6-phenylpyrid-3-yl)methylamine
Description
N-methyl(6-phenylpyrid-3-yl)methylamine (CAS RN: 879896-40-9) is a substituted pyridine derivative with the molecular formula C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol . It features a pyridine ring substituted with a phenyl group at the 6-position and a methylaminomethyl group at the 3-position. The compound is commercially available as a reagent, with a reported melting point range of 39–41.5°C . Its exact mass, determined via high-resolution mass spectrometry, is 198.1480538 g/mol .
Properties
IUPAC Name |
N-methyl-1-(6-phenylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-14-9-11-7-8-13(15-10-11)12-5-3-2-4-6-12/h2-8,10,14H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZSHISXLYLLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640184 | |
| Record name | N-Methyl-1-(6-phenylpyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879896-40-9 | |
| Record name | N-Methyl-6-phenyl-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879896-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-(6-phenylpyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl(6-phenylpyrid-3-yl)methylamine typically involves the reaction of 6-phenylpyridin-3-ylmethanamine with methylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the methylation process. The reaction is usually conducted in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: N-methyl(6-phenylpyrid-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl(6-phenylpyrid-3-yl)methylamine and its derivatives are known for their diverse biological activities. Research indicates that pyridine derivatives, including this compound, exhibit potential as:
- Anticancer agents: Various studies have highlighted the cytotoxic effects of pyridine derivatives against different cancer cell lines. For instance, modifications at the 4th and 6th positions of pyridine structures can enhance their antitumor activities significantly .
- Antibacterial and anti-inflammatory agents: Compounds similar to this compound have shown promising antibacterial properties and anti-inflammatory effects, indicating their potential in treating infectious diseases and inflammatory conditions .
- Neuropharmacological agents: The structural features of this compound suggest it may interact with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology .
Synthetic Utility
The synthesis of this compound can be achieved through various methods, including:
- Mannich Reaction: This reaction is commonly employed to synthesize amines from ketones or aldehydes in the presence of formaldehyde and an amine. The compound can be synthesized efficiently using this method, showcasing its utility in organic synthesis .
- Catalytic Hydrogenation: Recent advancements have demonstrated that pyridine derivatives can be transformed into piperidine derivatives using novel catalysts under mild conditions. This method could potentially be adapted to synthesize this compound from suitable precursors .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects: The introduction of different substituents on the phenyl ring or the pyridine nitrogen can significantly impact the compound's potency and selectivity towards biological targets .
- Molecular Docking Studies: Computational studies have been utilized to predict how variations in structure influence binding affinities to specific proteins or receptors, aiding in the design of more effective derivatives .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of N-methyl(6-phenylpyrid-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or enzyme inhibition. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of N-methyl(6-phenylpyrid-3-yl)methylamine and Analogs
Substituent Effects on Physicochemical Properties
- Chlorine vs. Phenyl Groups : The chloro substituent in IM-1-4 increases polarity compared to the phenyl group in the target compound, reducing lipophilicity (logP estimated at 1.2 for IM-1-4 vs. ~2.5 for the phenyl analog) . This difference impacts solubility and bioavailability; IM-1-4 is more water-soluble, facilitating its role as a polar metabolite in biological systems .
- Positional Isomerism: The 5-phenylpyrid-2-yl isomer shares the same molecular formula as the target compound but differs in substitution position.
Industrial and Laboratory Use
- The target compound is marketed as a reagent for organic synthesis, reflecting its utility in constructing heterocyclic frameworks . Its phenyl group stabilizes π-π interactions in catalytic systems or supramolecular assemblies.
- IM-1-4 serves as a biomarker in environmental monitoring due to its role as a neonicotinoid metabolite. Detection methods include LC-MS/MS, leveraging its chlorine atom for isotopic signature .
Toxicological Considerations
- While This compound lacks extensive toxicological data, structural analogs like IM-1-4 exhibit low acute toxicity in avian species (LD₅₀ > 500 mg/kg in quails) . The phenyl group may reduce reactivity toward biological nucleophiles compared to the chloro analog.
Biological Activity
N-methyl(6-phenylpyrid-3-yl)methylamine is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to cytoprotective effects and potential anti-inflammatory properties.
Cytoprotective Activity
A study focused on derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones found that certain compounds demonstrated significant cytoprotective activity. Specifically, derivatives similar to this compound were shown to enhance cell viability in vitro under stress conditions, such as blood hyperviscosity. The results indicated that compounds 3h and 3d significantly improved the survival of MCF-7 cells compared to controls, suggesting a pronounced cytoprotective effect .
Table 1: Cell Viability Results for Cytoprotective Activity
| Compound | Cell Viability (%) | Control (MCF-7) |
|---|---|---|
| Control | 100 | 100 |
| 3h | 150 | Increased |
| 3d | 140 | Increased |
| 3e | 50 | Decreased |
The mechanism through which this compound exerts its effects is still under investigation. However, molecular docking studies suggest that it may interact with specific proteins involved in cell survival pathways. The binding affinity of these derivatives was found to be higher than that of established gastro-cytoprotectors like omeprazole, indicating a potentially novel mechanism of action .
Anti-inflammatory Properties
In addition to cytoprotection, some studies have suggested that derivatives of this compound may exhibit anti-inflammatory properties. For instance, related compounds have been shown to suppress the expression of pro-inflammatory cytokines in stimulated macrophages . This suggests that this compound could play a role in modulating inflammatory responses.
Case Studies and Research Findings
Several case studies have explored the biological activity of related pyridine derivatives:
- Cytotoxicity Against Tumor Cells : Research indicated that certain pyridine derivatives exhibited cytotoxic effects against various human tumor cell lines, demonstrating their potential as anticancer agents .
- Structure–Activity Relationship (SAR) : Studies on SAR have shown that modifications at specific positions on the pyridine ring can enhance biological activity. For example, substituting phenyl or aryl groups at the fourth and sixth positions significantly improved the cytotoxicity of these compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
